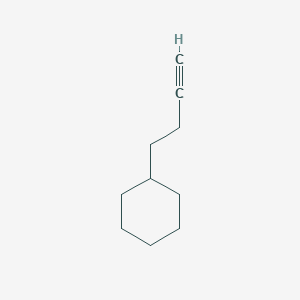

4-Cyclohexyl-butyne

Description

Significance of Cyclohexyl-Alkyne Frameworks in Organic Synthesis

Cyclohexyl-alkyne frameworks represent a unique structural motif that combines the three-dimensional, conformationally rich nature of the cyclohexane (B81311) ring with the linear, rigid, and reactive character of the alkyne group. The cyclohexane moiety is a prevalent feature in numerous natural products and synthetic drugs, often serving as a bioisostere for other groups to enhance binding affinity to target proteins by providing more contact points due to its three-dimensional shape. pharmablock.com Its incorporation can improve a molecule's lipophilicity and metabolic stability.

The terminal alkyne group, on the other hand, is a versatile functional handle in organic synthesis. It is particularly valuable for its participation in a wide array of chemical transformations, including "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition with azides, which is a powerful tool for bioconjugation and drug discovery. nih.gov The alkyne moiety can also be readily converted into other functional groups and is a key building block in the synthesis of complex molecular architectures. nih.gov The combination of these two distinct structural elements within a single molecule, as in the case of cyclohexyl-alkynes, offers a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Cyclohexyl-Butyne Compounds

Research into compounds containing the cyclohexyl-butyne scaffold, while not extensive for the specific isomer 4-cyclohexyl-butyne, is driven by the broader interest in the biological activities of cyclohexane derivatives and the synthetic utility of terminal alkynes. Studies on various cyclohexane derivatives have revealed a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. cabidigitallibrary.org Consequently, the synthesis of novel cyclohexyl-containing compounds remains an active area of research in the quest for new therapeutic agents.

The research trajectory for cyclohexyl-butyne compounds is therefore likely to focus on several key areas:

Synthesis of diverse derivatives: Utilizing the reactivity of the terminal alkyne to create libraries of more complex molecules.

Biological screening: Investigating the potential of these new compounds as bioactive agents in various therapeutic areas.

Materials science applications: Exploring the use of these molecules as building blocks for polymers and other advanced materials, leveraging the properties of the alkyne group.

Proposed Synthesis and Characterization of this compound

Given the absence of specific literature detailing the synthesis and characterization of this compound, this section outlines plausible synthetic routes and predicted spectroscopic data based on established organic chemistry principles and analogous reactions.

Synthesis of this compound

Several synthetic strategies can be envisaged for the preparation of this compound. One of the most direct methods would involve the alkylation of an acetylide anion with a suitable cyclohexylethyl halide.

Route 1: Alkylation of Acetylide

This approach would involve the deprotonation of acetylene (B1199291) to form an acetylide anion, followed by a nucleophilic substitution reaction with a 2-cyclohexylethyl halide (e.g., bromide or iodide). libretexts.orglibretexts.org

Step 1: Formation of the Acetylide Anion

Step 2: Alkylation

A potential challenge with this method is the possibility of elimination reactions competing with the desired substitution, especially if a stronger, more hindered base is used or if the reaction conditions are not carefully controlled.

Route 2: Grignard Reaction

An alternative approach could involve the reaction of a Grignard reagent derived from cyclohexylmethyl bromide with propargyl bromide. orgsyn.orgaskfilo.comchemspider.com

Step 1: Formation of the Grignard Reagent

Step 2: Reaction with Propargyl Bromide

This method would need to be carefully executed to avoid side reactions, such as the rearrangement of the propargyl Grignard reagent if it were formed in situ.

| Reactants | Reagents | Product | Reaction Type |

| Acetylene, 2-Cyclohexylethyl bromide | 1. NaNH₂ | This compound | Nucleophilic Substitution |

| Cyclohexylmethyl bromide, Propargyl bromide | 1. Mg, 2. Propargyl bromide | This compound | Grignard Reaction |

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for this compound, based on characteristic values for similar compounds.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | δ ≈ 1.9-2.0 ppm (t, 1H, ≡C-H), δ ≈ 2.1-2.3 ppm (m, 2H, -CH₂-C≡), δ ≈ 1.4-1.6 ppm (m, 2H, -CH₂-cyclohexyl), δ ≈ 0.8-1.8 ppm (m, 11H, cyclohexyl protons) |

| ¹³C NMR | δ ≈ 84 ppm (-C≡), δ ≈ 68 ppm (≡C-H), Signals for the cyclohexyl and ethyl bridge carbons |

| IR (Infrared) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~2850-2930 cm⁻¹ (strong, C-H stretch of cyclohexyl and ethyl groups) |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 136 |

Projected Chemical Reactions of this compound

As a terminal alkyne, this compound is expected to undergo a variety of reactions characteristic of this functional group.

Deprotonation and Alkylation: The terminal proton is acidic and can be removed by a strong base to form an acetylide, which can then be alkylated to extend the carbon chain. libretexts.org

Hydration: In the presence of acid and a mercury(II) catalyst, hydration would be expected to follow Markovnikov's rule to yield a methyl ketone (5-cyclohexylpentan-2-one).

Hydroboration-Oxidation: Reaction with a borane (B79455) reagent followed by oxidation would lead to the anti-Markovnikov addition of water, producing an aldehyde (4-cyclohexylbutanal).

"Click" Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides would lead to the formation of internal alkynes.

| Reaction Type | Reagents | Expected Product Class |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Aldehyde |

| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | 1,2,3-Triazole |

| Sonogashira Coupling | Ar-X, Pd catalyst, Cu(I) catalyst, base | Internal Alkyne |

Structure

3D Structure

Properties

IUPAC Name |

but-3-ynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGRISORDYVXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569533 | |

| Record name | (But-3-yn-1-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141345-08-6 | |

| Record name | (But-3-yn-1-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 141345-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations

Addition Reactions of the Alkyne Moiety

The π-bonds of the alkyne are susceptible to attack by electrophilic reagents, leading to the formation of more saturated products. These reactions are analogous to those of alkenes, though the presence of two π-bonds allows for sequential additions. chemistrysteps.com

Electrophilic addition reactions to 4-cyclohexyl-1-butyne proceed through the initial attack of an electrophile on the alkyne, forming a carbocationic intermediate. The stability of this intermediate dictates the regiochemical outcome of the reaction. libretexts.orgchemistrysteps.com

The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4-cyclohexyl-1-butyne follows Markovnikov's rule. libretexts.orglumenlearning.com The initial step involves the protonation of the terminal alkyne by the hydrogen halide. The proton adds to the terminal carbon (C1), which bears the most hydrogen atoms, to generate a more stable secondary vinyl carbocation at the C2 position. lumenlearning.comchemistrysteps.com Subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the vinyl halide, 2-halo-4-cyclohexyl-1-butene. libretexts.org

If an excess of the hydrogen halide is present, a second addition can occur. The π-bond of the initially formed vinyl halide attacks another molecule of HX. The proton again adds to the terminal carbon, leading to the formation of a secondary carbocation on C2. This carbocation is notably stabilized by resonance involving the lone pair of electrons on the adjacent halogen atom. libretexts.org The final attack by a halide ion results in a geminal dihalide, 2,2-dihalo-4-cyclohexylbutane. chemistrysteps.comlibretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF. libretexts.org

Table 1: Hydrohalogenation of 4-Cyclohexyl-1-butyne

| Reagent | Stoichiometry | Intermediate | Product | Regioselectivity |

| H-X | 1 equivalent | 4-Cyclohexyl-2-buten-2-yl cation | 2-Halo-4-cyclohexyl-1-butene | Markovnikov |

| H-X | 2 equivalents | 2-Halo-4-cyclohexyl-2-butyl cation | 2,2-Dihalo-4-cyclohexylbutane | Markovnikov |

The addition of water across the triple bond of 4-cyclohexyl-1-butyne can be achieved through two primary methods, each yielding a different constitutional isomer.

Mercury-Catalyzed Hydration: This reaction, typically carried out with water in the presence of sulfuric acid and a mercury(II) sulfate (B86663) catalyst, results in the Markovnikov addition of water. libretexts.orgmsu.edu The mechanism is initiated by the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon (C2), followed by deprotonation to yield an organomercury enol. libretexts.org Subsequent protonolysis replaces the mercury group with a hydrogen, affording 4-cyclohexyl-2-buten-2-ol (an enol). This enol intermediate is unstable and rapidly tautomerizes to the more stable keto form, yielding the final product, 4-cyclohexylbutan-2-one. chemistrysteps.comlibretexts.org

Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov hydration product. libretexts.orgmsu.edu To prevent double addition to both π-bonds, a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used. libretexts.org The reaction proceeds via a syn-addition of the B-H bond across the triple bond, with the boron atom adding to the terminal carbon (C1) due to steric and electronic factors. msu.edu The resulting organoborane intermediate is then oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the boron atom with a hydroxyl group, forming the enol 4-cyclohexyl-1-buten-1-ol. This enol undergoes tautomerization to produce the final aldehyde product, 4-cyclohexylbutanal. libretexts.orgmsu.edu

Table 2: Hydration of 4-Cyclohexyl-1-butyne

| Pathway | Reagents | Intermediate Enol | Final Product | Regioselectivity |

| Mercury-Catalyzed | H₂O, H₂SO₄, HgSO₄ | 4-Cyclohexyl-2-buten-2-ol | 4-Cyclohexylbutan-2-one | Markovnikov |

| Hydroboration-Oxidation | 1. R₂BH (e.g., Sia₂BH) 2. H₂O₂, NaOH | 4-Cyclohexyl-1-buten-1-ol | 4-Cyclohexylbutanal | Anti-Markovnikov |

Cycloaddition Reactions

While alkynes participate in various cycloaddition reactions, the Sonogashira coupling stands out as a powerful method for carbon-carbon bond formation.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.com Discovered by Kenkichi Sonogashira, this reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI) co-catalyst in the presence of an amine base. jk-sci.comgold-chemistry.orglibretexts.org

As a terminal alkyne, 4-cyclohexyl-1-butyne is an excellent substrate for this transformation. The generally accepted mechanism involves two interconnected catalytic cycles:

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

The Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl- or vinyl-substituted alkyne) and regenerate the Pd(0) catalyst. wikipedia.org

This reaction is conducted under mild conditions, often at room temperature, and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.orglibretexts.org For 4-cyclohexyl-1-butyne, the reaction provides a direct route to compounds containing the 4-cyclohexylbut-1-ynyl moiety attached to various aromatic or vinylic systems.

Oxidation and Reduction Pathways

The terminal alkyne functionality of 4-cyclohexyl-butyne can undergo several oxidative transformations to yield either ketones or carboxylic acids, depending on the reagents and conditions employed.

Carboxylic Acid Formation: Stronger oxidative conditions can cleave the carbon-carbon triple bond. Oxidative cleavage of a terminal alkyne like this compound with powerful oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) results in the formation of a carboxylic acid and carbon dioxide. masterorganicchemistry.comlibretexts.org In this case, the reaction would yield cyclohexylacetic acid and CO₂. masterorganicchemistry.com This method effectively shortens the carbon chain by one atom. Other reagent systems, such as RuO₂ with Oxone, have also been developed for the efficient oxidative cleavage of alkynes to carboxylic acids. organic-chemistry.org

Table 2: Oxidation Products of this compound

| Target Product | Reagents | Reaction Type | Resulting Compound |

| Ketone | H₂O, H₂SO₄, HgSO₄ lumenlearning.comlibretexts.org | Hydration (Markovnikov) | 4-Cyclohexyl-butan-2-one |

| Carboxylic Acid | 1. O₃ or KMnO₄; 2. H₂O masterorganicchemistry.comlibretexts.org | Oxidative Cleavage | Cyclohexylacetic acid |

The triple bond of this compound can be completely reduced to a single bond, converting the alkyne into a saturated alkane. This transformation is typically achieved through catalytic hydrogenation. The reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond.

Standard catalysts for this full reduction include platinum (Pt), palladium on carbon (Pd/C), and Raney nickel (Raney-Ni). libretexts.orglibretexts.orglumenlearning.com When this compound is subjected to hydrogenation with one of these catalysts, the reaction proceeds through an alkene intermediate which is not isolated, as it is rapidly reduced further to the corresponding alkane. libretexts.orgucalgary.ca The final product of this reaction is 1-cyclohexylbutane. This process is highly efficient and is a standard method for the complete saturation of alkyne functionalities.

Table 3: Reduction of this compound to 1-Cyclohexylbutane

| Reagents | Catalyst | Reaction Type |

| H₂ (2 equivalents) | Platinum (Pt), Palladium (Pd/C), or Raney Nickel (Raney-Ni) ucalgary.ca | Catalytic Hydrogenation |

Substitution Reactions

The terminal hydrogen atom on this compound is weakly acidic (pKa ≈ 25) and can be removed by a very strong base to form a nucleophilic acetylide anion. quora.comlumenlearning.com This deprotonation is a key step that enables a range of substitution reactions, allowing for the formation of new carbon-carbon bonds.

Commonly used bases for this purpose include sodium amide (NaNH₂) in liquid ammonia, sodium hydride (NaH), and organolithium reagents like n-butyllithium (n-BuLi). lumenlearning.compearson.comambeed.com The resulting 4-cyclohexyl-butynide anion is a potent nucleophile. openstax.orgjove.com

This acetylide can react with primary alkyl halides (e.g., 1-bromobutane) in an Sₙ2 substitution reaction to form a new, longer internal alkyne. lumenlearning.comfiveable.me This process is known as alkylation. The reaction is most efficient with methyl and primary halides; secondary and tertiary halides tend to undergo elimination reactions instead, due to the strong basicity of the acetylide anion. openstax.orglibretexts.org

Table 4: Substitution via Acetylide Alkylation

| Step | Reagents | Intermediate/Product | Mechanism |

| 1. Deprotonation | NaNH₂ or n-BuLi lumenlearning.comjove.com | 4-Cyclohexyl-butynide anion | Acid-Base Reaction |

| 2. Alkylation | Primary Alkyl Halide (R-X) | 1-Cyclohexyl-alk-2-yne | Sₙ2 Nucleophilic Substitution jove.com |

Combustion Chemistry and Pyrolysis Mechanisms

The combustion or pyrolysis of this compound, like other hydrocarbons, can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). PAHs are compounds containing multiple fused aromatic rings and are primarily formed during the incomplete combustion of organic materials. pearson.com

The formation of the first aromatic ring, typically benzene (B151609), is a critical step. Subsequent growth into larger PAH structures is thought to occur through well-established mechanisms. One of the most prominent pathways is the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. This process involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of acetylene (B1199291) (C₂H₂), and subsequent cyclization reactions to build larger aromatic systems. Other mechanisms, such as vinylacetylene additions and radical-radical reactions, also contribute to PAH growth. pearson.com

During the high-temperature combustion of this compound, the molecule will fragment into smaller, reactive species. The cyclohexyl ring can serve as a precursor to C₆ species like benzene, while the butyne chain can break down to provide C₂ (like acetylene) and C₄ fragments. These fragments, particularly acetylene, are key building blocks in PAH formation pathways like HACA. pearson.comjove.com The presence of both cyclic and unsaturated linear components within the same molecule provides multiple routes for the generation of the initial aromatic rings and the subsequent growth into complex PAHs.

Pyrolysis Studies of Butyne and Cyclohexane (B81311) Analogs

The thermal decomposition, or pyrolysis, of hydrocarbons is a fundamental area of chemical kinetics that provides insight into bond dissociation energies and reaction mechanisms. Understanding the pyrolysis of butyne and cyclohexane analogs is crucial for predicting the thermal stability and decomposition pathways of more complex molecules like this compound. Research in this area typically involves high-temperature environments and advanced analytical techniques to identify transient intermediates and stable end-products.

The pyrolysis of cyclohexane has been the subject of numerous experimental and theoretical investigations. Studies employing flash pyrolysis coupled with vacuum ultraviolet photoionization time-of-flight mass spectrometry have revealed that the primary initiation step in cyclohexane decomposition is the fission of a carbon-carbon (C-C) bond. rsc.org This initial bond breaking leads to the formation of a 1,6-hexyl diradical. This diradical intermediate can then undergo several reaction pathways, including isomerization to 1-hexene (B165129) or decomposition into smaller radical species such as C₃H₇ and C₃H₅, or C₄H₇ and C₂H₅. rsc.org At elevated temperatures, the formation of benzene through sequential elimination of hydrogen molecules from the cyclohexane ring is also a significant process. rsc.org

High-pressure and high-temperature studies, conducted at conditions up to 1550 K and 9 bar, have shown that the pyrolysis of cyclohexane is largely dominated by reactions initiated by the formation of cyclohexyl radicals. osti.gov A study at a lower temperature of 873 K in a plug-flow tube reactor proposed a free-radical chain mechanism to account for the consumption of cyclohexane, with the data fitting first-order kinetics. scientific.net This study identified four distinct processes in the reaction chain: homolysis of a C-C bond, homolysis of a C-H bond, H-abstraction by various radicals, and processes associated with coke formation. scientific.net

Interactive Data Table: Proposed Reaction Path Probabilities in Cyclohexane Pyrolysis at 873 K

| Path | Description | Probability Ratio |

|---|---|---|

| I | Homolysis of C-C bond | 0.5420 |

| II | Homolysis of C-H bond | 0.0045 |

| III | H-abstraction from cyclohexane | 0.3897 |

This table is based on data from a study on the kinetics and selectivity of cyclohexane pyrolysis. scientific.net

Investigations into the pyrolysis of butyne and its isomers, such as 1-butene (B85601) and 2-butyne (B1218202), provide a comparative basis for understanding the thermal behavior of the butynyl group in this compound. The thermal decomposition of 1-butene, when sensitized by methyl radicals, shows an accelerated formation of products like methane, propylene, and ethylene, suggesting that the decomposition proceeds through a radical mechanism. cdnsciencepub.com The principal products from the pyrolysis of 1-butene include methane, propylene, ethylene, and ethane. cdnsciencepub.com

The thermal decomposition of n-butane, a saturated C4 analog, has been found to be a first-order reaction at temperatures up to 1400°K, yielding a variety of smaller hydrocarbon products. aip.orgyoutube.com Studies on the thermal isomerization and decomposition of 2-butyne in shock waves have also contributed to the understanding of the high-temperature chemistry of C4H6 isomers. acs.org Due to the high energy of the carbon-carbon triple bond, cycloalkynes, which are cyclic analogs of alkynes, are known to be highly reactive and can be generated through methods like the thermal decomposition of selenadiazoles. wikipedia.org

Interactive Data Table: Major Products from the Pyrolysis of Cyclohexane and Butene Analogs

| Reactant | Temperature Range | Major Products |

|---|---|---|

| Cyclohexane | up to 1310 K | 1-Hexene, ˙C₃H₇, ˙C₃H₅, ˙C₄H₇, ˙C₂H₅, Benzene |

| Cyclohexane | 913 K - 1073 K | 49 identified products, including various small hydrocarbons and polycyclic aromatic hydrocarbons |

This table summarizes findings from various pyrolysis studies. rsc.orgacs.orgcdnsciencepub.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Cyclohexyl-butyne, both ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the chemically non-equivalent protons in the molecule are expected. The protons of the cyclohexane (B81311) ring will appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton on the carbon bearing the butyne substituent will likely resonate at a slightly downfield position within this range due to the deshielding effect of the alkyne group.

The protons on the butyne chain will exhibit characteristic chemical shifts. The terminal alkyne proton (≡C-H) is expected to appear as a triplet around 1.9 ppm, with coupling to the adjacent methylene protons. The methylene protons adjacent to the alkyne group (-CH₂-C≡) would likely resonate around 2.2 ppm as a triplet, while the methylene group attached to the cyclohexane ring (-CH₂-Cyclohexyl) would appear further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on data from structurally similar compounds, such as 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene, the chemical shifts for the cyclohexyl carbons can be predicted. rsc.orgrsc.org The carbon atom of the cyclohexane ring attached to the butyne side chain is expected to have a chemical shift in the range of 35-45 ppm. The other carbons of the cyclohexane ring will resonate at approximately 25-35 ppm.

The carbons of the terminal alkyne group are particularly characteristic. The terminal carbon (≡C-H) is expected to resonate around 68-72 ppm, while the internal alkyne carbon (-C≡) will appear further downfield, typically in the 80-85 ppm region. The methylene carbons of the butyne chain will have distinct signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclohexyl C1 (attached to butyne) | 35-45 |

| Cyclohexyl C2, C6 | 30-40 |

| Cyclohexyl C3, C5 | 25-35 |

| Cyclohexyl C4 | 25-35 |

| -CH₂- (attached to cyclohexyl) | 30-40 |

| -CH₂- (adjacent to alkyne) | 15-25 |

| -C≡ | 80-85 |

| ≡C-H | 68-72 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the terminal alkyne and the saturated hydrocarbon structure of the cyclohexane ring.

The most diagnostic absorptions will be those associated with the alkyne functional group. A sharp, moderately intense absorption band is expected in the region of 3300-3260 cm⁻¹ corresponding to the stretching vibration of the terminal ≡C-H bond. The carbon-carbon triple bond (C≡C) stretch will give rise to a weak absorption band in the range of 2140-2100 cm⁻¹.

The cyclohexane moiety will be identified by the presence of strong absorption bands in the 2950-2850 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of sp³ hybridized carbons in alkanes. Additionally, C-H bending vibrations for the CH₂ groups of the ring are expected to appear around 1470-1445 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| ≡C-H | Stretching | 3300-3260 | Medium, Sharp |

| C≡C | Stretching | 2140-2100 | Weak |

| C-H (Cyclohexane) | Stretching | 2950-2850 | Strong |

| CH₂ (Cyclohexane) | Bending | 1470-1445 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS is an ideal method for its identification and quantification.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated this compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.24 g/mol ). The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for terminal alkynes include the loss of the terminal hydrogen, leading to an [M-1]⁺ peak. Another likely fragmentation is the cleavage of the bond between the cyclohexane ring and the butyne chain, resulting in a prominent peak corresponding to the cyclohexyl cation (m/z 83) and a fragment corresponding to the butynyl radical. Further fragmentation of the cyclohexane ring would also be expected, leading to a series of smaller fragment ions.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 136 | [C₁₀H₁₆]⁺ (Molecular Ion) |

| 135 | [C₁₀H₁₅]⁺ (Loss of H) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 53 | [C₄H₅]⁺ (Butynyl fragment) |

Electrospray Ionization (ESI) is a soft ionization technique that is typically used for the analysis of polar and large molecules. nih.gov Nonpolar hydrocarbons like this compound are not readily ionized by conventional ESI-MS. However, recent developments have expanded the applicability of ESI-MS to the analysis of nonpolar compounds, which can be particularly useful in mechanistic studies.

One approach to analyze nonpolar molecules by ESI-MS is through the formation of adducts with metal ions. For instance, silver ions (Ag⁺) can form complexes with the π-system of the alkyne in this compound, allowing for its detection as a [M+Ag]⁺ adduct. This method can be employed to monitor the presence and transformation of this compound in reaction mixtures.

Furthermore, under certain ESI conditions, it is possible to generate radical cations of nonpolar aromatic hydrocarbons. nih.govresearchgate.net While this compound is not aromatic, similar principles could potentially be applied to generate its radical cation, [M]⁺•, allowing for its characterization and the study of its gas-phase reactivity. These advanced ESI-MS techniques could be instrumental in elucidating reaction mechanisms involving this compound, such as in studies of its oxidation or polymerization.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving 4-Cyclohexyl-butyne, DFT could be used to:

Determine the stepwise or concerted nature of a reaction.

Calculate the activation energies associated with transition states, thereby predicting reaction rates.

Visualize the geometry of transition states to understand the structural changes that occur during a reaction.

Currently, there are no published DFT studies that specifically detail the reaction mechanisms or analyze the transition states for reactions of this compound.

Exploration of Reactivity and Bonding Interactions

The reactivity of this compound is governed by its electronic structure, particularly the distribution of electrons in its frontier molecular orbitals (HOMO and LUMO) and the nature of its chemical bonds. DFT can be used to:

Calculate and visualize the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.

Analyze the bond orders and electron density distribution to understand the strength and polarity of the bonds within the molecule.

Investigate intermolecular interactions, such as van der Waals forces and hydrogen bonding, if applicable in a given chemical environment.

Specific DFT-based analyses of the reactivity and bonding interactions of this compound are not available in the current literature.

Thermochemical Property Calculations

DFT methods can be employed to calculate various thermochemical properties of molecules. For this compound, these calculations would provide valuable data on its stability and energy content. Key thermochemical properties that could be calculated include:

Enthalpy of formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs free energy of formation (ΔGf°) : A measure of the spontaneity of the formation of the compound.

Entropy (S°) : A measure of the disorder or randomness of the molecule.

A comprehensive search has not yielded any published studies presenting calculated thermochemical data for this compound.

Quantum Chemical Calculations for Reaction Pathways

Beyond DFT, other quantum chemical methods, such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide even more accurate descriptions of reaction pathways, albeit at a higher computational cost. These methods could be applied to this compound to:

Refine the understanding of complex reaction coordinates.

Provide benchmark data for less computationally expensive methods.

Investigate reactions where electron correlation effects are particularly important.

No specific studies employing these quantum chemical methods to explore the reaction pathways of this compound have been found.

Modeling of Complex Chemical Systems (e.g., Combustion)

The combustion of hydrocarbons is a complex process involving a vast network of elementary reactions. Computational modeling is essential for understanding and predicting combustion behavior. For this compound, a comprehensive combustion model would involve:

Development of a detailed chemical kinetic mechanism, including all relevant elementary reactions and their rate constants.

Calculation of the thermochemical and transport properties of all species involved in the combustion process.

Simulation of combustion phenomena, such as ignition delay times and flame speeds, under various conditions.

While there are extensive studies on the combustion of related molecules like cyclohexane (B81311), specific computational models for the combustion of this compound are not documented.

Computational Studies of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers. Computational chemistry can be a powerful tool for predicting and explaining the stereochemical outcomes of reactions. For reactions involving this compound that could lead to chiral products, computational studies could:

Calculate the energies of different stereoisomeric transition states to predict the major product.

Analyze the non-covalent interactions in the transition state that control stereoselectivity.

Model the effect of chiral catalysts or reagents on the stereochemical outcome.

There are currently no published computational studies focusing on the stereochemical outcomes of reactions of this compound.

While the theoretical frameworks and computational methodologies for a thorough investigation of this compound are well-established, there is a clear lack of specific research applying these tools to this particular molecule. The areas of reaction mechanisms, reactivity, thermochemistry, combustion, and stereochemistry remain unexplored from a computational perspective. Future research in these areas would be invaluable for a complete understanding of the chemical behavior of this compound and could provide predictive insights for its application in various chemical contexts.

Applications and Advanced Research Trajectories

Role in Advanced Organic Synthesis

In the realm of organic synthesis, the dual functionality of 4-Cyclohexyl-butyne—the reactive terminal alkyne and the bulky, three-dimensional cyclohexyl group—makes it a versatile building block.

Building Blocks for Complex Molecular Architectures

Organic building blocks are foundational functionalized molecules used in the modular, bottom-up assembly of more complex structures like metal-organic frameworks and supramolecular complexes. uschemfine.comsigmaaldrich.com The utility of a building block is often defined by its functional groups, which allow for controlled, sequential reactions. uschemfine.com this compound serves as an exemplary building block due to its distinct components:

The Terminal Alkyne Group: This functional group is highly reactive and participates in a wide array of chemical transformations. It is a key substrate for metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, and is critical for "Click Chemistry" applications, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). mdpi.comlifechemicals.com These reactions are known for their high efficiency and reliability in forming new carbon-carbon and carbon-heteroatom bonds.

The Cyclohexyl Group: This bulky, non-planar alkyl group provides a defined three-dimensional structure. In the construction of larger molecules, incorporating the cyclohexyl moiety can influence stereochemistry, solubility, and conformational rigidity. nih.gov This is particularly important in medicinal chemistry, where the shape of a molecule is critical to its biological activity. nih.gov

The combination of a reactive handle (the alkyne) with a structurally significant group (the cyclohexyl ring) allows synthetic chemists to introduce the cyclohexylbutyl moiety into larger, more complex molecular designs with precision. uschemfine.comzyvex.com

Synthesis of Specialty Chemicals and Materials

The reactivity of the alkyne group makes this compound a precursor for a variety of specialty chemicals. Alkynes are known starting materials for the synthesis of pharmaceuticals, natural products, and organic optoelectronic materials. mdpi.com For instance, other simple butyne derivatives, such as 3,3-Dimethyl-1-Butyne, are used as intermediates in the synthesis of pharmaceuticals like Terbinafine Hydrochloride. cphi-online.com This suggests a potential pathway for this compound to be used in the creation of novel pharmaceutical compounds where the cyclohexyl group could enhance lipophilicity or receptor binding.

Furthermore, alkynes can undergo cycloaddition reactions, such as the Diels-Alder reaction, to produce substituted cyclic compounds. uschemfine.com The hydrogenation of the cyclohexyl precursor, benzene (B151609), is a key step in the industrial production of nylon, highlighting the importance of the cyclohexane (B81311) ring in polymer science. uschemfine.com This suggests that this compound could serve as a monomer or an additive in the synthesis of specialty polymers, where the cyclohexyl group would impart specific thermal or mechanical properties.

Functionalization of Semiconductor Surfaces

The modification of semiconductor surfaces, particularly silicon, is crucial for the development of advanced biosensors and microelectronics. nih.govnih.gov Creating stable, well-ordered organic monolayers directly on oxide-free silicon via Si-C bonds is a key goal, as it enhances device stability and sensitivity. nih.govresearchgate.net

A primary method for achieving this is the hydrosilylation of terminal alkynes on hydrogen-terminated silicon surfaces. researchgate.nettdl.org This reaction, which can be initiated thermally or with UV light, forms a highly stable covalent Si-C bond. researchgate.net this compound is a suitable candidate for this process. The terminal alkyne would react with the Si-H surface, anchoring the molecule. The cyclohexyl group, connected by a butyl chain, would then form the outer part of the monolayer, defining its physical and chemical properties.

The use of molecules like this compound in this context offers several advantages:

Stability: The resulting Si-C bond is strong and resistant to hydrolysis, unlike the Si-O-Si bonds formed in more traditional silane-based functionalization on silicon oxide. tdl.org

Defined Structure: The cyclohexyl group provides a bulky, well-defined terminal group, influencing the packing and ordering of the monolayer.

Further Modification: While the cyclohexyl group itself is relatively inert, the alkyne functionality, if transferred to a surface using a di-alkyne linker, could be used for subsequent "click" chemistry reactions to attach biomolecules or other functional units. nih.govnih.gov

| Parameter | Description | Relevance to this compound |

| Reaction Type | Hydrosilylation | The terminal alkyne reacts with H-terminated silicon surfaces. researchgate.nettdl.org |

| Bond Formed | Silicon-Carbon (Si-C) | Creates a stable, covalent linkage to the semiconductor surface. nih.govresearchgate.net |

| Surface | Oxide-free Silicon | Avoids the less stable silicon oxide intermediate layer. nih.gov |

| Role of Cyclohexyl Group | Surface Termination | Provides a defined steric and chemical interface for the functionalized material. |

Catalysis Research Involving Cyclohexyl-Alkyne Derivatives

The unique electronic and steric properties of cyclohexyl-alkyne derivatives make them intriguing components in the field of catalysis, both as part of ligand structures and as substrates in mechanistic studies.

Ligand Design for Metal Catalysts (e.g., in Polymerization)

The performance of a metal catalyst is critically dependent on the ligands surrounding the metal center. These "ancillary ligands" influence the catalyst's activity, selectivity, and stability. nih.govresearchgate.net The design of ligands with specific steric and electronic properties is therefore a key area of research, particularly in olefin polymerization where these factors control the molecular weight and structure of the resulting polymer. nih.govd-nb.info

While direct use of this compound as a ligand is uncommon, its structure makes it a valuable precursor in ligand synthesis.

Functional Handle: The terminal alkyne can be readily modified. For example, it can undergo reactions to connect the cyclohexylbutyl group to a larger, coordinating scaffold, such as a porphyrin or a salan ligand. d-nb.info

Steric Influence: The bulky cyclohexyl group can be strategically positioned within a ligand to control access to the metal's active site. This steric hindrance can influence the stereoselectivity of polymerization, for example, by favoring the formation of isotactic or syndiotactic polymers. nih.govresearchgate.net

The modular nature of using building blocks like this compound allows for the systematic tuning of ligand properties. By altering the linker length or the substituent on the cyclohexyl ring, researchers can create a library of related ligands to optimize catalytic performance for a specific application like the ring-opening polymerization of lactide to form biodegradable polyesters. d-nb.info

Mechanism of Catalytic Processes

Understanding the step-by-step mechanism of a catalytic reaction is essential for improving catalyst design and reaction efficiency. Alkynes are fundamental substrates in many transition-metal-catalyzed reactions, and their reactions are often studied to probe catalytic cycles. mdpi.com

Derivatives of this compound can be employed to study several key catalytic processes:

Hydrogenation: The reduction of alkynes to alkanes or alkenes is a fundamental catalytic transformation. youtube.comyoutube.com Using a substrate like 4-cyclohexyl-1-butyne allows researchers to study the stereochemistry of hydrogen addition (syn-addition) and the effectiveness of different catalysts, such as Lindlar's catalyst for stopping the reaction at the cis-alkene stage. youtube.com The cyclohexyl group acts as a spectator label that can be easily tracked by analytical methods like NMR.

Coupling Reactions: In reactions like the Sonogashira coupling, a terminal alkyne is coupled with an aryl or vinyl halide. mdpi.comresearchgate.net The mechanism involves steps like oxidative addition to the metal catalyst (e.g., palladium) and transmetalation. Using a cyclohexyl-alkyne derivative can help elucidate how the steric bulk of the substrate affects the rates of these individual steps.

Surface Catalysis: The decomposition of cyclohexyl-containing compounds, such as cyclohexylamine, on metal surfaces like platinum has been studied to understand surface-catalyzed reaction mechanisms. rsc.org Similarly, studying the adsorption and reaction of this compound on catalytic surfaces could provide insight into C-H and C-C bond activation processes.

| Catalytic Process | Role of Cyclohexyl-Alkyne Derivative | Mechanistic Insight |

| Catalytic Hydrogenation | Substrate | Studying stereoselectivity (syn-addition) and catalyst poisoning (e.g., Lindlar's). youtube.comyoutube.com |

| Sonogashira Coupling | Substrate | Investigating the influence of steric bulk on oxidative addition and reductive elimination steps. researchgate.net |

| Surface Decomposition | Substrate | Probing C-H and C-C bond activation on heterogeneous catalysts. rsc.org |

Biological Activity and Medicinal Chemistry Research

The alkyne functional group, a key feature of this compound, is a versatile component in the field of medicinal chemistry. Its linear geometry and electron-rich triple bond allow it to serve as a critical pharmacophore, a structural scaffold, or a reactive handle for synthesizing more complex molecules. While research specifically on this compound is not extensively documented in publicly available literature, the broader class of alkyne derivatives has been the subject of significant investigation for various therapeutic applications. These studies provide a framework for understanding the potential biological activities and research directions for simpler alkynes like this compound.

Investigation of Antimicrobial Properties of Alkyne Derivatives

Alkyne-containing compounds, both from natural sources and synthetic origins, have demonstrated a range of antimicrobial activities. The triple bond can be a crucial element in the molecule's ability to interact with biological targets in bacteria and fungi. Polyynes and polyacetylenes, which are natural products containing multiple alkyne units, are known to exhibit antibacterial, and antifungal properties. cam.ac.uk

Synthetic strategies are being employed to create libraries of alkyne derivatives to explore their structure-activity relationships (SAR). For instance, the Sonogashira cross-coupling reaction is a powerful tool for synthesizing acetylenic derivatives of various scaffolds, which have then been tested for antimicrobial activity. wikipedia.org Research has shown that the presence and position of the alkyne group can significantly influence the biological activity of a compound. researchgate.net

Studies on synthetic diynes have identified several compounds with potent activity against various bacterial strains. The structural requirements for this activity, such as carbon chain length and the location of other functional groups like hydroxyls, are critical for efficacy. cam.ac.uk Furthermore, the incorporation of an alkyne moiety into other antimicrobial scaffolds, such as dihydropyrrolones, has been shown to modulate their activity as bacterial quorum-sensing inhibitors, a mechanism that disrupts bacterial communication and virulence. wikipedia.org

The following table summarizes the antimicrobial activity of selected alkyne derivatives, illustrating the diversity of structures being investigated.

| Compound Class | Organism(s) | Type of Activity | Reference |

| Synthetic Diynes | E. coli | Growth Inhibition | cam.ac.uk |

| Acetylenic Furanones | Various Bacteria | Antimicrobial | wikipedia.org |

| Acetylenic Quinolines | Various Bacteria | Antimicrobial | wikipedia.org |

| Alkyne-substituted Dihydropyrrolones | P. aeruginosa | Quorum-Sensing Inhibition | wikipedia.org |

Exploration of Anticancer Potential of Alkyne Derivatives

The introduction of an acetylenic linker into potential drug candidates has been shown to be beneficial for their anticancer bioactivity. rsc.org The rigidity of the alkyne bond can help in correctly positioning other pharmacophoric fragments for optimal interaction with their biological targets. Numerous alkyne derivatives, both of natural and synthetic origin, have been identified as potent antitumor agents. rsc.org

For example, hybrids of vindoline, an alkaloid, tethered with an alkyne linker to other pharmacophoric fragments have been synthesized and evaluated for their antiproliferative effects. rsc.org One such hybrid, a trimethoxyphenyl-containing chalcone–vindoline hybrid, was identified as a highly efficient and selective agent against ovarian cancer cells, with submicromolar activity. rsc.org The cytotoxic activity of various alkyne derivatives is often evaluated against a panel of human cancer cell lines. For instance, bis-alkyne amides derived from propiolic acid have been synthesized and their 1,2,3-triazole derivatives have shown cytotoxic activity against B16 melanoma cells, with some analogues active at nanomolar concentrations. nih.gov

The following table presents examples of alkyne derivatives and their observed anticancer activity.

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

| Trimethoxyphenyl-containing chalcone–vindoline hybrid | A2780 (Ovarian) | IC50 = 0.6–2.55 µM | rsc.org |

| Mono- and bis-1,2,3-triazole derivatives of bis-alkynes | B16 (Melanoma) | Active at nanomolar to micromolar concentrations | nih.gov |

| Diruthenium biscyclopentadienyl carbonyl complexes | Various human cancer cell lines | Higher cytotoxicity than cisplatin | nih.gov |

| 1,2,4-Thiadiazole hybrids bearing erlotinib | A431, PC-3 | Good to moderate cytostatic effects | nih.gov |

Development of Pharmaceutical Intermediates

The alkyne group is a valuable functional group in the synthesis of pharmaceutical intermediates due to its reactivity in a variety of chemical transformations. The aldehyde-alkyne-amine (A³) coupling reaction, for instance, is an atom-economical method for creating multifunctional propargylamines, which can serve as versatile linkers in medicinal chemistry. rsc.org

The terminal alkyne functionality is also frequently used as a "click handle" in chemical biology probes to identify molecular targets and assess target engagement. This highlights the dual role of alkynes as both components of the final active molecule and as tools for its development and study.

Design of Enzyme Modulators and Antagonists (e.g., CCR5, PPAR)

The alkyne moiety has been incorporated into the structures of various enzyme modulators and receptor antagonists. While specific studies on this compound as a modulator are not available, the broader class of alkyne derivatives provides insights into this area.

CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the R5 strain of HIV-1 into host cells. rsc.org Consequently, CCR5 antagonists are an important class of anti-HIV drugs. The development of small-molecule CCR5 antagonists has been a significant area of research. While many of these are complex heterocyclic molecules, the principles of their design involve creating a molecule that can bind to the receptor and block its interaction with the viral glycoprotein (B1211001) gp120. rsc.org The development of these antagonists has involved high-throughput screening and extensive structure-activity relationship (SAR) studies. cam.ac.uk

PPAR Modulators: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in regulating energy metabolism and inflammation. They are important therapeutic targets for metabolic diseases. PPAR modulators are a diverse group of compounds, and their design often involves a lipophilic tail group. While not directly an alkyne, the cyclohexyl group of this compound represents a lipophilic moiety that is a common feature in PPAR ligands. The alkyne could serve as a rigid linker or a point for further functionalization in the design of novel PPAR modulators. Research into PPAR ligands has led to the development of compounds that can selectively activate different PPAR subtypes (PPARα, PPARβ/δ, and PPARγ) or act as dual- or pan-agonists.

Modulation of Mitochondrial Bioenergetics

Mitochondrial bioenergetics, the process of energy conversion in mitochondria, is a critical cellular function that is often dysregulated in diseases such as cancer. The modulation of mitochondrial function is an emerging therapeutic strategy.

Research has been conducted on noviomimetics, which are derivatives of the Hsp90 inhibitor novobiocin, that can modulate mitochondrial respiration. nih.gov Studies on 3'- and 4'-substituted cyclohexyl noviomimetics have been carried out to determine their efficacy at increasing mitochondrial bioenergetics as a marker for cytoprotective potential. nih.gov These studies indicate that the cyclohexyl scaffold, a feature of this compound, can be a component of molecules designed to target mitochondrial function. The data from these studies suggest that specific substitutions on the cyclohexyl ring are crucial for the desired effect on mitochondrial ATP production, with some derivatives promoting oxidative phosphorylation while others lead to a more glycolysis-driven respiration. nih.gov

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net The alkyne functional group is a cornerstone of this field, primarily due to its participation in the highly efficient and specific "click chemistry" reactions.

The most prominent bioorthogonal reaction involving an alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction forms a stable triazole linkage and is widely used for bioconjugation. However, the toxicity of the copper catalyst limits its application in living cells. researchgate.net

To overcome this limitation, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. nih.gov While this compound is an unstrained alkyne, terminal alkynes in general are crucial partners in CuAAC reactions. They can be incorporated into biomolecules as chemical reporters, allowing for subsequent labeling with probes containing an azide (B81097) group. This enables the visualization, tracking, and functional analysis of these biomolecules in complex biological environments. rsc.org The terminal alkyne is a small, stable, and non-toxic functional group that is absent in most biological systems, making it an ideal bioorthogonal handle. nih.gov

The following table lists some bioorthogonal reactions involving alkynes and their key features.

| Reaction | Key Features | Application | Reference |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, forms stable triazole. Requires copper catalyst. | Bioconjugation, labeling of biomolecules in vitro. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for live-cell imaging. Uses strained alkynes. | In vivo imaging, labeling in living systems. | nih.gov |

| Inverse-electron-demand Diels-Alder (IEDDA) | Fast kinetics, no catalyst needed. Can use unstrained alkynes with tetrazine partners. | Protein labeling, cellular labeling. | cam.ac.uk |

Future Research Directions and Challenges

Development of Novel Stereoselective and Regioselective Synthetic Methods

A primary challenge in the synthesis of derivatives from 4-cyclohexyl-butyne lies in controlling stereoselectivity and regioselectivity. Future research will likely focus on developing advanced catalytic systems to achieve precise control over the formation of chiral centers and the orientation of incoming functional groups.

Stereoselective Synthesis: The development of enantioselective methods for the functionalization of the alkyne group in this compound is a significant area for future investigation. This could involve the use of chiral catalysts to introduce new stereocenters with high enantiomeric excess. For instance, asymmetric hydrogenation of the alkyne to a chiral alkene or alkane, or the enantioselective addition of nucleophiles to the triple bond, would provide access to a range of valuable chiral building blocks.

Regioselective Synthesis: For reactions involving the addition of unsymmetrical reagents to the alkyne, controlling the regioselectivity is crucial. Future work should explore the use of directing groups or specific catalyst systems that favor the formation of one regioisomer over the other. For example, in hydrosilylation or hydroboration reactions, the choice of catalyst and ligands could dictate whether the silicon or boron group adds to the terminal or internal carbon of the alkyne.

Exploration of New Reactivity Modes for Cyclohexyl-Alkynes

Beyond classical alkyne chemistry, exploring novel reactivity modes for this compound could lead to the discovery of new synthetic transformations. The interplay between the sterically demanding cyclohexyl group and the reactive alkyne moiety may enable unique chemical behaviors.

Future research could investigate:

Cycloaddition Reactions: While Diels-Alder and other cycloaddition reactions are known for alkynes, the specific influence of the cyclohexyl group on the reactivity and selectivity of these reactions with this compound warrants further study.

Catalytic C-H Functionalization: The development of methods for the direct functionalization of the C-H bonds of the cyclohexyl ring, while preserving the alkyne, would provide a powerful tool for late-stage modification.

Sonogashira Coupling: Investigating the scope and limitations of Sonogashira coupling with this compound and various aryl or vinyl halides will be important for the synthesis of more complex conjugated systems.

Advanced Computational Predictions for Rational Design

Computational chemistry is poised to play a pivotal role in guiding the rational design of experiments involving this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict reaction outcomes and understand reaction mechanisms.

Key areas for computational investigation include:

Reaction Pathway Analysis: Modeling the transition states of potential reactions to predict the most favorable pathways and to understand the origins of stereoselectivity and regioselectivity.

Catalyst Design: In silico screening of potential catalysts and ligands to identify promising candidates for specific transformations, thereby reducing the need for extensive empirical screening.

Prediction of Properties: Calculating the electronic and steric properties of this compound and its derivatives to predict their potential applications in materials science and medicinal chemistry.

Expansion of Biological and Material Science Applications

The unique structural features of this compound suggest its potential utility in both biological and materials science contexts. However, specific applications have yet to be extensively explored.

Biological Applications: The cyclohexyl group is a common motif in many biologically active compounds, often contributing to increased lipophilicity and improved binding to biological targets. The alkyne group can serve as a handle for bioconjugation via "click chemistry" or as a pharmacophore itself. Future research should focus on synthesizing libraries of this compound derivatives and screening them for various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Material Science Applications: Alkynes are valuable precursors for the synthesis of polymers and other functional materials. The incorporation of the cyclohexyl group could impart desirable properties such as increased thermal stability or altered solubility. Potential research directions include the polymerization of this compound to create novel polymers with unique optical or electronic properties, or its use as a building block for the synthesis of liquid crystals or organic semiconductors.

Sustainable and Green Chemistry Approaches in Synthesis

Developing environmentally benign and sustainable methods for the synthesis and functionalization of this compound is a critical future challenge. This aligns with the broader goals of green chemistry to reduce waste and energy consumption in chemical processes.

Future efforts in this area should include:

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize catalyst loading and facilitate product purification.

Alternative Reaction Media: Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds.

Atom Economy: Developing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This could include exploring addition reactions and multicomponent reactions involving this compound.

Q & A

Q. How can researchers confirm the structural identity of 4-Cyclohexyl-butyne using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze the and NMR spectra to identify characteristic peaks. For example, the terminal alkyne proton (C≡C-H) typically resonates at ~2.0–3.0 ppm in NMR, while cyclohexyl protons appear as multiplet signals between 1.0–2.0 ppm. Cross-validate with DEPT or HSQC for carbon assignments .

- Infrared (IR) Spectroscopy: Confirm the alkyne C≡C stretch at ~2100–2260 cm. Cyclohexyl C-H stretches appear at ~2850–2960 cm.

- Mass Spectrometry (MS): Check the molecular ion peak (M) corresponding to the molecular formula (calculated using NIST data for related cyclohexyl-alkyne analogs) .

Q. What are the critical considerations for synthesizing this compound in a lab setting?

Methodological Answer:

- Alkyne Functionalization: Use Sonogashira coupling between cyclohexyl halides and terminal alkynes under palladium catalysis. Ensure anhydrous conditions to prevent side reactions.

- Purification: Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product. Monitor purity via TLC and GC-MS .

- Safety Protocols: Handle alkynes (flammable) and palladium catalysts (toxic) in a fume hood. Document reaction yields and byproducts systematically .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for this compound across literature sources?

Methodological Answer:

- Data Cross-Validation: Compare your experimental NMR/IR/MS data with authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed journals. Note solvent effects (e.g., DMSO vs. CDCl) on chemical shifts .

- Error Analysis: Quantify uncertainties in instrumentation (e.g., ±0.01 ppm for NMR). Replicate experiments under controlled conditions to isolate variables. Publish raw data in appendices for transparency .

- Computational Validation: Perform DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental results. Discrepancies may indicate stereochemical or conformational variations .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Assays: Conduct accelerated degradation studies by exposing the compound to pH 3–10 buffers at 40°C–80°C. Monitor decomposition via HPLC every 24 hours.

- Kinetic Analysis: Calculate degradation rate constants () using first-order kinetics. Correlate with Arrhenius plots to predict shelf-life .

- Protective Formulations: Test inert atmospheres (N) or antioxidants (e.g., BHT) to inhibit oxidation. Publish stability data with confidence intervals .

Q. How can this compound be utilized as a building block in catalytic asymmetric synthesis?

Methodological Answer:

- Catalytic Cycloaddition: Explore Cu(I)-catalyzed [2+2+2] cycloadditions with diynes to synthesize polycyclic frameworks. Optimize enantioselectivity using chiral ligands (e.g., BINAP) .

- Mechanistic Studies: Employ -labeling and kinetic isotope effects (KIE) to elucidate reaction pathways. Compare turnover frequencies (TOF) under varying ligand/metal ratios .

- Theoretical Modeling: Use molecular docking simulations to predict transition states and stereochemical outcomes. Validate with X-ray crystallography of intermediates .

Data Presentation and Analysis Guidelines

- Raw Data Inclusion: Follow IB Extended Essay standards by placing large datasets (e.g., NMR peak lists, kinetic tables) in appendices. Highlight processed data (e.g., , -values) in the main text .

- Uncertainty Reporting: For spectral data, state instrument precision (e.g., ±0.01 ppm for NMR). For synthetic yields, report standard deviations across triplicate trials .

- Ethical Compliance: Disclose conflicts of interest (e.g., funding sources) and adhere to ICMJE guidelines for chemical safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.